molecular formula C23H24FN5O2 B10874095 8-{[2-(4-fluorophenyl)ethyl]amino}-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

8-{[2-(4-fluorophenyl)ethyl]amino}-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B10874095
M. Wt: 421.5 g/mol
InChI Key: FIRCFUZJPZNCRJ-UHFFFAOYSA-N
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Description

8-{[2-(4-fluorophenyl)ethyl]amino}-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a purine base structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[2-(4-fluorophenyl)ethyl]amino}-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives and substituted benzylamines. The reaction conditions may involve:

    Solvents: Common solvents like dichloromethane, ethanol, or acetonitrile.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Reactions are usually carried out at elevated temperatures to increase the reaction rate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Purification Techniques: Such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-{[2-(4-fluorophenyl)ethyl]amino}-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

8-{[2-(4-fluorophenyl)ethyl]amino}-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.

    Biology: Studying its effects on cellular processes and pathways.

    Materials Science: Exploring its properties for use in organic electronics or as a building block for novel materials.

Mechanism of Action

The mechanism of action of 8-{[2-(4-fluorophenyl)ethyl]amino}-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets could include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant with a similar purine structure.

    Theophylline: 1,3-dimethylxanthine, used in respiratory diseases for its bronchodilator effect.

    Adenosine: A nucleoside involved in energy transfer and signaling in cells.

Uniqueness

8-{[2-(4-fluorophenyl)ethyl]amino}-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other purine derivatives.

Properties

Molecular Formula

C23H24FN5O2

Molecular Weight

421.5 g/mol

IUPAC Name

8-[2-(4-fluorophenyl)ethylamino]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C23H24FN5O2/c1-15-5-4-6-17(13-15)14-29-19-20(27(2)23(31)28(3)21(19)30)26-22(29)25-12-11-16-7-9-18(24)10-8-16/h4-10,13H,11-12,14H2,1-3H3,(H,25,26)

InChI Key

FIRCFUZJPZNCRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2NCCC4=CC=C(C=C4)F)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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